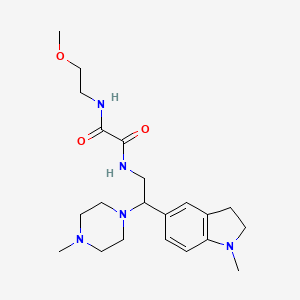

N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H33N5O3 and its molecular weight is 403.527. The purity is usually 95%.

BenchChem offers high-quality N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurotransmitter Receptor Affinity

Research has explored the affinity of certain compounds, including derivatives of 4-methylpiperazine, for neurotransmitter receptors. These studies focus on their binding to receptors like the 5-HT6 serotonin receptor, which plays a role in neurological functions. For instance, Łażewska et al. (2019) studied a series of compounds for their affinity to the human serotonin 5-HT6 receptor. They found that certain structural modifications, such as branching of the methoxyl linker, increased affinity for this receptor (Łażewska et al., 2019).

Serotonin Antagonists

The chemistry and pharmacological evaluation of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides have been investigated as serotonin 5-HT(1B/1D) antagonists. These compounds exhibit receptor binding profiles that are comparable to known serotonin antagonists, suggesting their potential in serotonin-related treatments (Liao et al., 2000).

Cognitive Function Enhancement

Derivatives containing elements such as 4-methylpiperazine have been studied for their potential to enhance cognitive functions. Zhang Hong-ying (2012) researched compounds that showed improvement in learning and memory reconstruction dysfunction in mice, providing insights into their potential use in treating cognitive disorders (Zhang Hong-ying, 2012).

ABCB1 Inhibitors

Compounds with a 4-methylpiperazine nucleus have been examined for their role as ABCB1 inhibitors. Colabufo et al. (2008) found that certain derivatives displayed potent activity in inhibiting ABCB1, a protein often associated with drug resistance in cancer therapy (Colabufo et al., 2008).

Serotoninergic Receptor Affinity

Fiorino et al. (2017) explored picolinamide derivatives linked to arylpiperazine and found compounds with high specificity and affinity towards serotoninergic receptors. These findings are relevant to the development of treatments for disorders involving serotonin receptors (Fiorino et al., 2017).

Molecular Structure Analysis

The crystal structure of certain benzimidazole derivatives, including those with a 4-methylpiperazine unit, has been analyzed. Ozbey et al. (2001) focused on understanding the molecular conformation of these compounds, which is crucial for their biological activities and potential therapeutic applications (Ozbey et al., 2001).

Neurochemical and Behavioral Characterization

The neurochemical and behavioral characterization of compounds like N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydro-3-H-benzo[e]indole-3-carboxamide (S32212) has been studied. Dekeyne et al. (2012) explored its properties as a serotonin (5-HT)2C receptor inverse agonist and α2-adrenoceptor antagonist, indicating its potential in treating mood and cognitive disorders (Dekeyne et al., 2012).

Orexin Receptor Antagonism

Research on the role of orexin-1 receptor antagonists in stress-induced hyperarousal has been conducted. Bonaventure et al. (2015) found that certain antagonists can attenuate stress responses without inducing hypnotic effects, suggesting their application in treating psychiatric disorders linked to stress or hyperarousal states (Bonaventure et al., 2015).

properties

IUPAC Name |

N-(2-methoxyethyl)-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N5O3/c1-24-9-11-26(12-10-24)19(15-23-21(28)20(27)22-7-13-29-3)16-4-5-18-17(14-16)6-8-25(18)2/h4-5,14,19H,6-13,15H2,1-3H3,(H,22,27)(H,23,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXSPPPSNONMDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NCCOC)C2=CC3=C(C=C2)N(CC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2368652.png)

![(2,4-dimethylphenyl)(6-fluoro-4-(3-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2368653.png)

![4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2368660.png)

![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2368661.png)

![2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-(2,4-dichlorobenzyl)-2-oxo-1(2H)-pyridinyl]acetamide](/img/structure/B2368673.png)